1-Butylpiperazin-2-one: A Technical Guide for Drug Discovery
1-Butylpiperazin-2-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, potential synthesis, and theoretical biological activities of 1-Butylpiperazin-2-one. As a derivative of the versatile piperazin-2-one scaffold, this compound holds potential for exploration in various therapeutic areas, including oncology, infectious diseases, and neurology. This document summarizes key physicochemical data, outlines a putative synthesis protocol, and explores potential biological mechanisms of action. Detailed experimental methodologies and visualizations are provided to facilitate further research and development of this and related compounds.
Physicochemical Properties
The fundamental physicochemical properties of 1-Butylpiperazin-2-one are summarized in the table below. These values are predicted based on the known properties of 1-butylpiperazine and piperazin-2-one, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | Predicted |
| Molecular Weight | 156.23 g/mol | Predicted |
| IUPAC Name | 1-butylpiperazin-2-one | |
| CAS Number | Not available | |
| Appearance | Off-white to light yellow solid (Predicted) | |
| Melting Point | 109-112 °C (Predicted range) | [1][2] |
| Boiling Point | 145-146 °C (Predicted range) | [1] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DMSO) (Predicted) | [3] |
Synthesis and Purification
While a specific synthesis for 1-Butylpiperazin-2-one has not been reported in the literature, a plausible synthetic route can be extrapolated from established methods for N-substituted piperazin-2-ones.[4][5][6] The proposed method involves the reaction of piperazin-2-one with a suitable butylating agent.
Proposed Synthesis of 1-Butylpiperazin-2-one
Reaction: N-alkylation of piperazin-2-one with 1-bromobutane.
Materials:
-
Piperazin-2-one
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-Butylpiperazin-2-one.
A workflow for this proposed synthesis is visualized below.
Caption: Proposed synthetic workflow for 1-Butylpiperazin-2-one.
Potential Biological Activity and Signaling Pathways
The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] These activities include anticancer, antimicrobial, and effects on the central nervous system.[7][8][9][10]
Anticancer Activity
Certain piperazin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] A potential mechanism of action is the inhibition of farnesyltransferase, an enzyme critical for the function of Ras proteins.[7] Disruption of the Ras signaling pathway can lead to decreased cell proliferation and the induction of apoptosis.[7] The Ras-Raf-MEK-ERK pathway is a key signaling cascade that could be targeted by 1-Butylpiperazin-2-one.[7]
Caption: Hypothesized Ras-Raf-MEK-ERK signaling pathway inhibition.
Central Nervous System (CNS) Activity
Piperazine derivatives have been investigated for their effects on the central nervous system, with some exhibiting anxiolytic and antidepressant-like activities.[8] These effects are often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[8] Specifically, binding to α₁B, 5-HT₁A, and D₂ receptors has been observed for some analogs.[8]
Analytical Methods
For the characterization and quantification of 1-Butylpiperazin-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended analytical techniques.[11][12][13]
GC-MS Method for Qualitative and Quantitative Analysis
Sample Preparation:
-
Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
-
Derivatization: To improve volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[14]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) for enhanced sensitivity and specificity.
GC-MS Parameters (Suggested):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (70 eV) |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |
A generalized workflow for the analytical characterization is presented below.
Caption: Generalized analytical workflow for characterization.
Safety and Handling
While specific safety data for 1-Butylpiperazin-2-one is not available, precautions should be taken based on the known hazards of related compounds such as 1-butylpiperazine and piperazine.[1][15] These compounds can cause skin and eye irritation or burns, and may cause allergic reactions.[1][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Butylpiperazin-2-one represents an intriguing yet underexplored molecule with potential applications in drug discovery. Based on the known properties of the piperazin-2-one scaffold, it is a promising candidate for investigation into its anticancer, antimicrobial, and CNS activities. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this compound. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of 1-Butylpiperazin-2-one.
References
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- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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